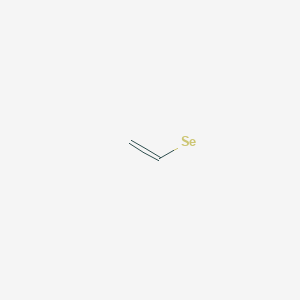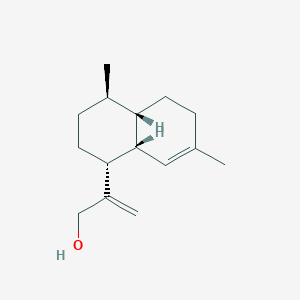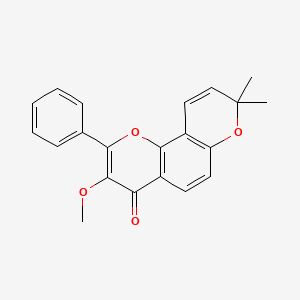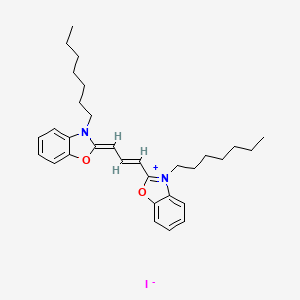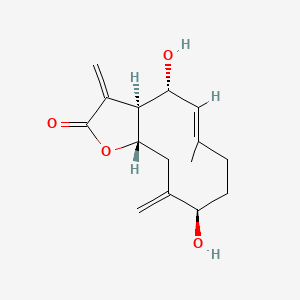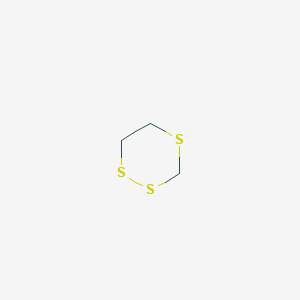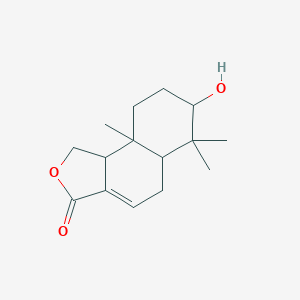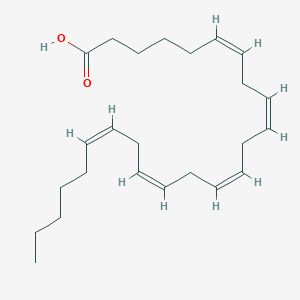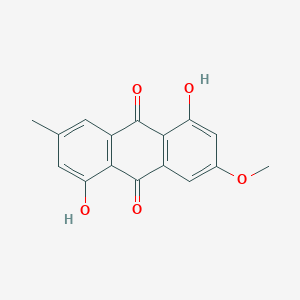
1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione
Descripción general
Descripción
1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione, also known as lawsone, is a natural organic compound found in the leaves of the henna plant. It has been used for centuries as a dye for hair, skin, and nails. However, in recent years, it has gained attention in scientific research for its potential therapeutic properties. Synthesis Method: Lawsone can be extracted from the leaves of the henna plant using a variety of solvents, including ethanol, methanol, and acetone. It can also be synthesized chemically using various methods, such as the oxidation of 2-hydroxy-1,4-naphthoquinone or the condensation of 2-hydroxy-1,4-naphthoquinone with acetone. Scientific Research Application: Lawsone has been extensively studied for its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties. It has also been found to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Mechanism of Action: The mechanism of action of lawsone is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer cell growth. Biochemical and Physiological Effects: Lawsone has been shown to have a variety of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, improve wound healing, and inhibit the growth of microorganisms. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Advantages and Limitations for Lab Experiments: One advantage of lawsone is its natural origin, making it a potentially safer alternative to synthetic compounds. It is also relatively easy to obtain and has low toxicity. However, lawsone has limited solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can limit its effectiveness in vivo. Future Directions: There are many potential future directions for research on lawsone. Some possible areas of study include its use as a natural antimicrobial agent, its potential for wound healing, and its use in combination with other compounds for cancer treatment. Additionally, further research is needed to fully understand its mechanism of action and to optimize its use in various applications.
Propiedades
IUPAC Name |
1,5-dihydroxy-3-methoxy-7-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-7-3-9-13(11(17)4-7)16(20)10-5-8(21-2)6-12(18)14(10)15(9)19/h3-6,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZYZGMVXFGQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568902 | |
| Record name | 1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148918-78-9 | |
| Record name | 1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



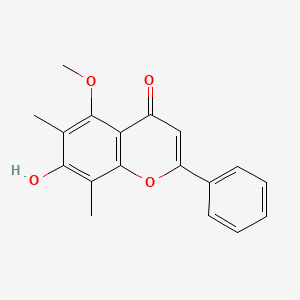
![2-[(1R,2E,6R,8R,11Z,15R)-6,11,15-trimethyl-7,16-dioxatricyclo[13.1.0.06,8]hexadeca-2,11-dien-3-yl]propan-2-ol](/img/structure/B1255547.png)

